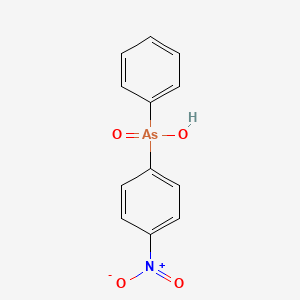

(4-Nitrophenyl)phenylarsinic acid

説明

(4-Nitrophenyl)phenylarsinic acid is an organoarsenic compound characterized by a phenyl group and a 4-nitrophenyl group bonded to an arsenic center. Structurally, it belongs to the class of substituted phenylarsinic acids, where the nitro group (-NO₂) at the para position of one phenyl ring influences its chemical reactivity, stability, and biological interactions. Historically, phenylarsenic compounds were developed as chemical warfare agents (CWAs), such as Clark I and Adamsite, during World Wars I and II . Post-war disposal practices led to environmental contamination, with degradation products like diphenylarsinic acid (DPAA) and phenylarsonic acid detected in soil and groundwater .

Synthetic routes for nitro-substituted phenylarsinic acids often involve the Bart-Schmidt reaction, where chloro-nitroanilines are treated with arsenic trioxide under alkaline conditions. For example, 3-chloro-4-nitroaniline reacts to form 3-chloro-4-nitrophenylarsinic acid, which can undergo further hydrolysis or reduction to yield hydroxyl or amino derivatives .

特性

CAS番号 |

18789-52-1 |

|---|---|

分子式 |

C12H10AsNO4 |

分子量 |

307.13 g/mol |

IUPAC名 |

(4-nitrophenyl)-phenylarsinic acid |

InChI |

InChI=1S/C12H10AsNO4/c15-13(16,10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(17)18/h1-9H,(H,15,16) |

InChIキー |

CTVQQOMIWQWNNM-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)[As](=O)(C2=CC=C(C=C2)[N+](=O)[O-])O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)phenylarsinic acid typically involves the reaction of phenylarsenic acid with 4-nitrophenyl derivatives under controlled conditions. One common method includes the use of 4-nitrophenyl chloroformate and phenylarsenic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of (4-Nitrophenyl)phenylarsinic acid.

Industrial Production Methods

Industrial production of (4-Nitrophenyl)phenylarsinic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

(4-Nitrophenyl)phenylarsinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form arsenic(V) derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, forming (4-Aminophenyl)phenylarsinic acid.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Arsenic(V) derivatives.

Reduction: (4-Aminophenyl)phenylarsinic acid.

Substitution: Various substituted phenylarsinic acids depending on the nucleophile used.

科学的研究の応用

(4-Nitrophenyl)phenylarsinic acid has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (4-Nitrophenyl)phenylarsinic acid involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The phenylarsinic moiety can also bind to specific sites on proteins, affecting their function and activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituted Phenylarsinic Acids

a) Phenylarsonic Acid (C₆H₅AsO₃H₂)

- Structure : A single phenyl group bonded to arsenic.

- Properties : Less polar than nitro-substituted analogs due to the absence of electron-withdrawing groups.

b) 4-Nitrophenylarsonic Acid (NO₂-C₆H₄-AsO₃H₂)

- Structure : A nitro group at the para position of the phenyl ring.

- Properties : Enhanced acidity and reactivity compared to phenylarsonic acid due to the nitro group’s electron-withdrawing effect.

- Detection : Identified in environmental samples using capillary electrophoresis (CE) with UV detection, alongside other arsenic species like dimethylarsinic acid (DMA) and roxarsone .

c) Diphenylarsinic Acid (DPAA, (C₆H₅)₂AsO₂H)

- Structure : Two phenyl groups bonded to arsenic.

- Toxicity : Exhibits neurotoxic effects in vitro, inhibiting neurite extension in human neuroblastoma cells at concentrations ~1000× higher than methylmercury .

- Environmental Fate : Forms under anaerobic conditions via microbial transformation of phenylarsenic CWAs in sediments .

Nitro-Substituted Organoarsenicals

a) 4-Amino-3-hydroxyphenylarsinic Acid

- Structure: Amino (-NH₂) and hydroxyl (-OH) substituents on the phenyl ring.

- Synthesis : Derived from reduction of nitro precursors (e.g., 3-chloro-4-nitrophenylarsinic acid) using dextrose or ferrous sulfate .

- Applications: Historically investigated for trypanocidal activity, though less potent than modern therapeutics .

b) Roxarsone (4-Hydroxy-3-nitrobenzenearsonic Acid)

- Structure : Hydroxy and nitro groups on adjacent positions of the benzene ring.

- Use: Widely used as a poultry feed additive; metabolizes into inorganic arsenic in the environment, raising contamination concerns .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。